molecular formula C9H6OS3 B1665610 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione CAS No. 18274-81-2

5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione

Cat. No.: B1665610
CAS No.: 18274-81-2
M. Wt: 226.3 g/mol
InChI Key: IWBBKLMHAILHAR-UHFFFAOYSA-N
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Description

5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione, commonly known as ADT-OH, is a hydrogen sulfide-releasing compound. Hydrogen sulfide is recognized as the third endogenous gasotransmitter, alongside nitric oxide and carbon monoxide. ADT-OH is widely studied for its slow-releasing properties, making it a valuable tool in various biological and chemical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione typically involves the reaction of 4-hydroxybenzaldehyde with carbon disulfide and sodium hydroxide, followed by cyclization with sulfur. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dithiol derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione involves the slow release of hydrogen sulfide, which exerts various biological effects. Hydrogen sulfide modulates signaling pathways such as the nuclear factor kappa-B pathway, AMP-activated protein kinase pathway, and the JAK/STAT pathway. These pathways are involved in regulating inflammation, apoptosis, and cellular metabolism .

Comparison with Similar Compounds

5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione is compared with other hydrogen sulfide-releasing compounds such as:

The uniqueness of this compound lies in its slow and sustained release of hydrogen sulfide, making it suitable for prolonged biological studies and therapeutic applications .

Properties

IUPAC Name

5-(4-hydroxyphenyl)dithiole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6OS3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBBKLMHAILHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=S)SS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939623, DTXSID00901548
Record name 4-(5-Sulfanyl-3H-1,2-dithiol-3-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_679
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18274-81-2
Record name Desmethylanethol trithione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018274812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(5-Sulfanyl-3H-1,2-dithiol-3-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H-1,2-DITHIOLE-3-THIONE, 5-(4-HYDROXYPHENYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3SE9K2LHV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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